molecular formula C27H26N4O5 B14972757 Ethyl 2-[4-({[3-({7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]carbamoyl}amino)phenyl]acetate

Ethyl 2-[4-({[3-({7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]carbamoyl}amino)phenyl]acetate

Cat. No.: B14972757
M. Wt: 486.5 g/mol
InChI Key: YKFPEFXIQIRIKU-UHFFFAOYSA-N
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Description

Ethyl 2-[4-({[3-({7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]carbamoyl}amino)phenyl]acetate is a complex organic compound with a unique structure that includes a pyrido[1,2-A]pyrimidin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-({[3-({7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]carbamoyl}amino)phenyl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-A]pyrimidin-2-yl core, followed by the introduction of the methoxyphenyl group and the subsequent formation of the carbamoyl linkage. The final step involves the esterification of the phenylacetate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-({[3-({7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]carbamoyl}amino)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Ethyl 2-[4-({[3-({7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]carbamoyl}amino)phenyl]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-({[3-({7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]carbamoyl}amino)phenyl]acetate involves its interaction with specific molecular targets and pathways. The pyrido[1,2-A]pyrimidin-2-yl moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Ethyl 2-[4-({[3-({7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]carbamoyl}amino)phenyl]acetate can be compared with other similar compounds, such as:

    Quinolones: These compounds share a similar heterocyclic structure and are known for their antimicrobial properties.

    Imidazoles: Imidazole-containing compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.

    Pyrimidines: Pyrimidine derivatives are widely studied for their roles in medicinal chemistry and drug development.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H26N4O5

Molecular Weight

486.5 g/mol

IUPAC Name

ethyl 2-[4-[[3-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]carbamoylamino]phenyl]acetate

InChI

InChI=1S/C27H26N4O5/c1-3-35-26(33)13-19-8-10-20(11-9-19)29-27(34)30-21-5-4-6-23(14-21)36-17-22-15-25(32)31-16-18(2)7-12-24(31)28-22/h4-12,14-16H,3,13,17H2,1-2H3,(H2,29,30,34)

InChI Key

YKFPEFXIQIRIKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)OCC3=CC(=O)N4C=C(C=CC4=N3)C

Origin of Product

United States

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